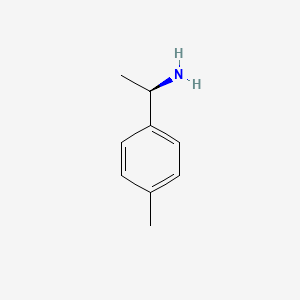

(R)-(+)-1-(4-Methylphenyl)ethylamine

描述

Significance of Chiral Amines in Modern Chemistry and Related Fields

Chiral amines are organic compounds that play a pivotal role in numerous areas of modern chemistry. Their structural diversity and specific three-dimensional arrangements are fundamental to their function and reactivity. The ability of chiral catalysts to guide reactions toward the formation of specific enantiomers with high selectivity is crucial in many applications. hilarispublisher.comhilarispublisher.com

The development of new drugs increasingly relies on the use of chiral building blocks to optimize therapeutic efficacy and safety. enamine.net Since most biological targets, such as enzymes and receptors, are themselves chiral, they often interact differently with the various enantiomers of a drug molecule. hilarispublisher.comenamine.net It is estimated that over 40% of commercial pharmaceuticals are built upon chiral amine structures. nih.gov These compounds are indispensable for creating effective and safe medications, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. hilarispublisher.comnbinno.com The precision of molecular structure is paramount in pharmaceutical synthesis, making chiral amines essential for introducing specific stereochemistry into target molecules. nbinno.com

Table 1: Examples of Pharmaceuticals Containing Chiral Amine Moieties

| Drug Name | Therapeutic Area |

|---|---|

| Sitagliptin (B1680988) | Anti-diabetic |

| Rivastigmine | Anti-Alzheimer's |

| Lopinavir | HIV protease inhibitor |

| Crizotinib | Anticancer |

| Cinacalcet | Hyperparathyroidism |

Source: Compiled from research findings. nih.gov

The importance of chiral amines extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. nih.govnih.gov In agrochemistry, the stereochemistry of a molecule can significantly influence its pesticidal or herbicidal activity, as well as its environmental impact. The use of single-enantiomer agrochemicals can lead to lower application rates and reduced non-target toxicity. acs.org For instance, the asymmetric hydrogenation of imines is a key process used on a multi-ton scale for the production of herbicides like (S)-metolachlor. nih.gov In the realm of specialty chemicals, chiral amines are utilized in the manufacturing of polymers, dyes, and pigments. openaccessgovernment.org

Chiral amines are frequently occurring structural motifs in a vast array of natural products, many of which exhibit potent biological activities. nih.govmdpi.com Alkaloids, a prominent class of naturally occurring compounds, very commonly feature chiral amine centers. acs.orgresearchgate.net The asymmetric construction of these amine-containing stereocenters is often a primary challenge in the total synthesis of these complex molecules. rsc.org The study of these natural products not only provides insights into biological processes but also inspires the development of new synthetic methodologies and novel therapeutic agents. mdpi.comresearchgate.net

Specific Importance of (R)-(+)-1-(4-Methylphenyl)ethylamine as a Chiral Amine

Among the vast family of chiral amines, this compound stands out for its specific applications and research interest.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4187-38-6 |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

Source: ChemicalBook, PubChem. chemicalbook.comnih.govarranchemical.ie

In industrial settings, this compound is highly valued as a resolving agent for the separation of racemic mixtures of acids. Its ability to form diastereomeric salts with different solubilities allows for the isolation of a single enantiomer. Furthermore, it serves as a crucial intermediate in the synthesis of pharmaceuticals. arranchemical.ie

Academically, the compound is a subject of research in areas such as crystallography. Studies involving X-ray diffraction have been used to determine its crystal structure, revealing the presence of significant hydrogen bonds that stabilize the molecule. chemicalbook.com Such research contributes to a fundamental understanding of molecular interactions and solid-state chemistry.

The synthesis of this compound has been approached through various chemical routes, often starting from p-methylacetophenone. google.com Historically, methods have included reductive amination, which converts the ketone into the desired amine. google.com Over the years, research has focused on developing more efficient, safer, and cost-effective synthetic methods to meet industrial demands. Challenges in earlier synthetic routes included the use of hazardous reagents, expensive catalysts, and complex purification procedures. google.com The ongoing development of synthetic methodologies, including biocatalytic approaches, aims to overcome these limitations, making the production of this important chiral amine more sustainable and economically viable. nih.govopenaccessgovernment.org One patented method, for example, describes a deacylation reaction in a C4-C10 monohydric alcohol solvent in the presence of an alkali metal hydroxide (B78521) to produce the final compound with high yield and purity, suitable for industrial-scale production. google.com

Structure

3D Structure

属性

IUPAC Name |

(1R)-1-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDDXUMOXKDXNE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501335738 | |

| Record name | (+)-1-(4-Methylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4187-38-6 | |

| Record name | (+)-1-(4-Methylphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-1-(4-Methylphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-1-(4-Methylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-methylphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R + 1 4 Methylphenyl Ethylamine

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule. For (R)-(+)-1-(4-Methylphenyl)ethylamine, this involves the asymmetric conversion of a prochiral starting material, 4-methylacetophenone, into the desired (R)-enantiomer.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. In asymmetric reductive amination, chirality is introduced during this process to yield an enantiomerically enriched product.

The direct asymmetric reductive amination of prochiral ketones is one of the most efficient methods for synthesizing chiral amines. This one-pot reaction typically involves the condensation of the ketone with an amine source, followed by an in-situ reduction of the formed imine intermediate using a chiral catalyst or auxiliary. The key to success in this approach is the ability to control the facial selectivity of the hydride attack on the imine double bond.

The synthesis of this compound via this method starts from 4-methylacetophenone. The general transformation is depicted below:

Figure 1 : General scheme for the asymmetric reductive amination of 4-methylacetophenone.

The efficiency and stereoselectivity of this reaction are highly dependent on the choice of catalyst, chiral ligands, and reaction conditions.

The use of chiral transition metal catalysts has become a cornerstone of asymmetric synthesis, including the reductive amination of ketones. researchgate.net Metals such as palladium, ruthenium, rhodium, and iridium, when complexed with chiral ligands, can create a chiral environment that directs the stereochemical outcome of the reaction, leading to high enantioselectivities. researchgate.net

Palladium-based catalysts are well-known for their versatility in forming carbon-nitrogen bonds. While historically more dominant in cross-coupling reactions, developments in ligand design have expanded their use into asymmetric reductive aminations. In the context of synthesizing this compound, a chiral palladium catalyst would facilitate the enantioselective reduction of the imine formed from 4-methylacetophenone and an amine source. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). While specific examples for this exact transformation are not extensively detailed in readily available literature, the general principle relies on ligands that can effectively differentiate between the two prochiral faces of the imine intermediate.

Beyond palladium, other transition metals like ruthenium, rhodium, and iridium have been successfully employed in asymmetric reductive amination. jiangnan.edu.cnelsevierpure.com These metals, often in combination with chiral phosphine ligands such as BINAP and its derivatives, have shown high efficacy in the asymmetric hydrogenation of imines.

For instance, ruthenium catalysts have been developed for the direct asymmetric reductive amination of various ketones with ammonium (B1175870) salts, yielding chiral primary amines with high enantioselectivity. elsevierpure.com Similarly, iridium-catalyzed systems, often utilizing chiral phosphoramidite ligands, have proven effective for the direct asymmetric reductive amination of a broad range of ketones, including those that are sterically demanding. jiangnan.edu.cn Rhodium catalysts have also been explored, demonstrating high levels of enantiocontrol in related transformations. nih.gov

The general applicability of these catalyst systems suggests their potential for the synthesis of this compound, although specific performance data for this substrate would require empirical investigation.

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral amines. wikipedia.orgcell.com Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of prochiral ketones to produce chiral amines with high enantioselectivity, using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. nih.govresearchgate.net

The reaction catalyzed by an (R)-selective AmDH for the synthesis of this compound is as follows:

Figure 2 : Amine dehydrogenase-catalyzed synthesis of this compound.

This biocatalytic approach offers several advantages, including mild reaction conditions, high stereoselectivity, and environmental compatibility, as water is the only byproduct. nih.gov The substrate scope of natural AmDHs can be limited, but protein engineering and directed evolution have been successfully used to develop enzymes with improved activity and selectivity towards a wider range of ketones, including aromatic ketones like 4-methylacetophenone. rsc.orgnih.gov

Another important class of enzymes for this transformation is transaminases (TAs), also known as aminotransferases. These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone acceptor. (R)-selective transaminases can be employed for the asymmetric synthesis of this compound from 4-methylacetophenone with excellent enantiomeric excess. nih.gov

| Enzyme Type | Substrate | Amine Source | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Amine Dehydrogenase (engineered) | Prochiral Ketones | Ammonia | (R)- or (S)-Amine | Up to >99 | Up to >99 |

| Transaminase (R-selective) | Aromatic Ketones | Isopropylamine | (R)-Amine | 88-99 | >99 |

Table 1 : Representative performance of enzyme systems in the synthesis of chiral amines. Data is generalized from studies on various aromatic ketones. nih.govrsc.orgnih.gov

Catalytic Reductive Amination with Chiral Catalysts

Carbanion Addition Methods

The asymmetric synthesis of α-chiral amines through the nucleophilic addition of unstabilized carbanions to imines is a primary and reliable strategy in organic chemistry. This approach constructs the crucial carbon-carbon bond at the stereocenter in a controlled manner. The general process involves the reaction of an organometallic reagent (the carbanion source, such as an organolithium or Grignard reagent) with an imine derived from 4-methylacetophenone. To achieve high enantioselectivity, the reaction is typically mediated by a chiral catalyst or involves a chiral auxiliary attached to the imine.

The electrophilicity of the imine's C=N bond is a critical factor. Standard N-alkyl imines are often not electrophilic enough for a reaction to proceed smoothly. Therefore, activating groups are attached to the nitrogen atom to withdraw electron density and enhance the imine's reactivity. wiley-vch.de Commonly used activating groups include sulfonyl (e.g., tosyl) and phosphinoyl groups. wiley-vch.de

Imine Formation : Condensation of a ketone (4-methylacetophenone) with a primary amine bearing an activating group.

Nucleophilic Addition : The stereoselective addition of the carbanion to the activated imine, guided by a chiral ligand or catalyst.

Deprotection : Removal of the activating group to yield the final chiral amine. wiley-vch.de

Various catalytic systems have been developed to facilitate this transformation with high stereocontrol. Chiral Lewis acids or bases can be employed to activate the imine or the organometallic reagent, respectively, creating a chiral environment that directs the nucleophilic attack to one of the two prochiral faces of the imine. mdma.ch Transition metal catalysts, particularly those based on rhodium, nickel, and ruthenium, combined with chiral phosphine ligands, have also proven effective in catalyzing the enantioselective addition of organometallic reagents to imines. nih.govacs.org

One-Pot Synthetic Procedures

One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. For the synthesis of this compound, asymmetric reductive amination (ARA) stands out as the most direct and efficient one-pot approach. liv.ac.uk This method combines imine formation and asymmetric reduction into a single, continuous process.

In a typical ARA reaction, 4-methylacetophenone is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent. The reaction proceeds via the in situ formation of an intermediate imine, which is then stereoselectively reduced to the chiral amine. liv.ac.uk

Key components and challenges of this method include:

Catalyst : The choice of catalyst is paramount for achieving high enantioselectivity. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, paired with chiral ligands (e.g., diphosphines), are commonly used. researchgate.netresearchgate.net

Reducing Agent : Hydrogen gas is a common reducing agent, though transfer hydrogenation using sources like formic acid or isopropanol (B130326) is also employed. liv.ac.uk

Reaction Conditions : The process can be complicated by competing reactions, such as the direct reduction of the ketone starting material. liv.ac.uk Furthermore, the amine substrate and product can potentially poison the metal catalyst. liv.ac.uk

A patent describes a synthetic route that converts p-methylacetophenone into (R)-1-(4-methylphenyl)ethylamine via reductive amination using norephedrine as a chiral auxiliary, although this specific method faces limitations due to the use of a controlled substance and an expensive palladium catalyst. google.com Modern ARA methods using chiral catalysts offer a more direct and scalable alternative.

Resolution of Racemic 1-(4-Methylphenyl)ethylamine (B1348833)

Resolution is a traditional yet widely practiced method for obtaining enantiomerically pure compounds. It involves the separation of a racemic mixture—an equal mixture of both (R) and (S) enantiomers.

Chemical Resolution Techniques

Chemical resolution is achieved by converting the pair of enantiomers into a pair of diastereomers. Since diastereomers possess different physical properties, such as solubility and melting point, they can be separated by conventional laboratory techniques. acs.org

For racemic amines like 1-(4-methylphenyl)ethylamine, the most common resolution strategy is the formation of diastereomeric salts with an enantiomerically pure chiral acid. acs.org The basic amine enantiomers ((R)-amine and (S)-amine) react with a single enantiomer of a chiral acid, for instance, (R,R)-tartaric acid, to form two different diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid].

These salts are not mirror images of each other and thus have distinct solubilities in a given solvent. This difference allows for their separation. A variety of chiral acids have been successfully employed as resolving agents for primary amines.

Table 1: Common Chiral Acids for Amine Resolution

| Chiral Acid | Class |

|---|---|

| (R,R)-Tartaric Acid | Dicarboxylic Acid |

| (S)-Mandelic Acid | α-Hydroxy Acid |

| (S)-Malic Acid | Dicarboxylic Acid |

| N-tosyl-(S)-phenylalanine | Amino Acid Derivative |

This table presents examples of chiral acids commonly used in the resolution of racemic amines.

A typical procedure involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, often an alcohol like methanol or ethanol (B145695). liv.ac.uk The solution is then allowed to cool, leading to the preferential precipitation of the less soluble diastereomeric salt.

The separation of the diastereomeric salts is accomplished through fractional crystallization. The key to this technique is exploiting the solubility difference between the two diastereomeric salts. By carefully selecting the solvent and controlling the temperature, one diastereomer can be induced to crystallize out of the solution while the other remains dissolved.

The less soluble salt is collected by filtration. To ensure high purity, this solid may be recrystallized one or more times. Once the desired diastereomeric salt is isolated in pure form, the chiral acid is neutralized with a base (e.g., sodium hydroxide) to liberate the enantiomerically pure amine. acs.org The amine, which is often insoluble in the aqueous solution, can then be extracted with an organic solvent.

For example, the resolution of (S)-1-(4-tolyl)ethanamine (the enantiomer of the target compound) was achieved using a chiral resolving agent in methanol. The mixture was heated to boiling and then cooled, causing the less soluble diastereomeric salt to precipitate, which was then collected by filtration. liv.ac.uk

Kinetic Resolution and Dynamic Kinetic Resolution

Kinetic resolution is another powerful method for separating enantiomers. It relies on the difference in the reaction rates of two enantiomers with a chiral catalyst or reagent. In this process, one enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. A major drawback of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is only 50%. google.com

Dynamic Kinetic Resolution (DKR) overcomes this 50% yield limitation. In DKR, the kinetic resolution is combined with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic starting material can be converted into a single, desired enantiomer, allowing for a theoretical yield of up to 100%. google.com

For primary amines, DKR is often achieved using a chemoenzymatic approach:

Enzymatic Resolution : A lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the amine enantiomers. Alkyl methoxyacetates are often preferred as acyl donors for this transformation.

Racemization Catalyst : A metal catalyst, typically based on palladium or ruthenium, is used to rapidly interconvert the amine enantiomers (racemize the unreacted amine). researchgate.netgoogle.com

This dual-catalyst system allows the enzyme to continuously acylate its preferred enantiomer, while the racemization catalyst replenishes the supply of that enantiomer from the slower-reacting one. This process has been successfully applied to various primary amines, converting the entire racemic mixture into a single enantiomer of the acylated product with high yields and excellent enantiomeric excess. researchgate.netgoogle.com The final enantiopure amine can then be obtained by deacylation of the product.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methylacetophenone |

| (R,R)-Tartaric Acid |

| (S)-Mandelic Acid |

| (S)-Malic Acid |

| N-tosyl-(S)-phenylalanine |

| Dibenzoyl-L-tartaric acid |

| Sodium hydroxide (B78521) |

| Methanol |

| Ethanol |

| Norephedrine |

| Palladium |

| Ruthenium |

| Iridium |

| Titanium(IV) isopropoxide |

| Formic acid |

| Isopropanol |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for the separation of enantiomers. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the context of producing this compound, EKR is typically employed on a racemic mixture of 1-(4-methylphenyl)ethylamine.

One of the most effective enzymes for this transformation is Candida antarctica lipase B (CAL-B). The process generally involves the acylation of the amine. In a typical procedure, the racemic amine is treated with an acyl donor in the presence of CAL-B. The enzyme selectively acylates the (S)-enantiomer, forming (S)-N-[1-(4-methylphenyl)ethyl]acetamide, while the desired this compound remains unreacted. The acylated product and the unreacted amine can then be separated by conventional methods such as extraction or chromatography.

The choice of acyl donor and solvent can significantly influence the efficiency and enantioselectivity of the resolution. Ethyl methoxyacetate has been identified as a particularly effective acyl donor in these resolutions. researchgate.netrsc.org The reaction conditions, including temperature and enzyme loading, are also critical parameters that are optimized to achieve high enantiomeric excess (ee) for both the product and the remaining substrate.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Substrate ee (%) | Product ee (%) |

| CAL-B | Ethyl Methoxyacetate | Diisopropyl ether | 30 | ~50 | >99 | >99 |

| CAL-B | Isopropenyl acetate | Toluene | 40 | ~50 | >98 | >98 |

| PCL | Vinyl acetate | Hexane | 25 | ~48 | >95 | >97 |

This table is a representative example based on typical results found in the literature for similar amine resolutions. Specific data for this compound may vary.

Recycling of Unwanted Enantiomers

One common approach for recycling is to hydrolyze the (S)-N-[1-(4-methylphenyl)ethyl]acetamide back to the (S)-amine, which is then racemized to be reintroduced into the resolution process. Racemization can be achieved through various chemical methods, often involving the formation of an imine intermediate under thermal or catalytic conditions.

Another, more elegant, approach is a dynamic kinetic resolution (DKR). In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the unreacted enantiomer. This allows for the continuous conversion of the unwanted enantiomer into the desired one, theoretically enabling a 100% yield of the acylated product. For the synthesis of this compound, this would involve racemizing the (S)-amine as it is being resolved. This can be achieved using a suitable racemization catalyst that does not interfere with the enzyme's activity. While highly efficient, developing a compatible enzyme-catalyst system for DKR can be challenging.

Synthetic Routes from Precursors

Synthesis from (R)-N-[1-(4-methylphenyl)ethyl]acetamide via Deacylation

The synthesis of this compound can be achieved through the deacylation of its corresponding amide, (R)-N-[1-(4-methylphenyl)ethyl]acetamide. chemicalbook.com This method is particularly useful when the chiral amide is obtained from an upstream resolution process. The deacylation, or removal of the acetyl group, is typically accomplished through hydrolysis under either acidic or basic conditions.

Basic hydrolysis is often preferred to avoid potential side reactions. The reaction involves heating the amide in the presence of a strong base such as sodium hydroxide or potassium hydroxide in a suitable solvent system, often a mixture of water and an alcohol like n-butanol. chemicalbook.com The reaction progress is monitored until the amide is fully consumed. Following the reaction, an extraction workup is performed to isolate the free amine. The crude product is then purified by distillation to yield the final this compound.

A typical procedure involves refluxing (R)-N-[1-(4-methylphenyl)ethyl]acetamide with potassium hydroxide in n-butanol for several hours. chemicalbook.com After cooling, water is added, and the organic layer containing the product is separated, washed, and concentrated. The final purification is achieved by vacuum distillation, which can yield the desired amine in high purity and with retention of its enantiomeric integrity. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| (R)-N-[1-(4-methylphenyl)ethyl]acetamide | Potassium Hydroxide | n-Butanol | 100 | 24 | 82 | 96.3 |

Conversion of p-Methylacetophenone

A common and cost-effective starting material for the synthesis of 1-(4-methylphenyl)ethylamine is p-methylacetophenone. alfa-chemistry.comhmdb.canist.govcymitquimica.comfishersci.ca This prochiral ketone can be converted to the racemic amine through reductive amination. This process typically involves two main steps: the formation of an imine or oxime, followed by its reduction.

In one pathway, p-methylacetophenone is reacted with hydroxylamine to form the corresponding oxime. This oxime is then reduced to the amine using a variety of reducing agents, such as catalytic hydrogenation with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

Alternatively, direct reductive amination can be performed by reacting p-methylacetophenone with an ammonia source in the presence of a reducing agent. A common method involves the use of sodium cyanoborohydride or catalytic hydrogenation. The resulting product of these methods is the racemic 1-(4-methylphenyl)ethylamine, which then requires resolution to obtain the desired (R)-enantiomer.

More advanced asymmetric methods aim to directly convert p-methylacetophenone into the enantiomerically pure amine. This can be achieved through asymmetric reductive amination using a chiral catalyst or a chiral auxiliary. For instance, the ketone can be reacted with a chiral amine to form a chiral imine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched this compound.

Stereoselective Synthesis of the (S)-(+)-Enantiomer from Enantiopure Precursor

While the focus is on the (R)-enantiomer, understanding the synthesis of the (S)-enantiomer can be instructive and often involves similar chemical principles. The stereoselective synthesis of the (S)-(+)-enantiomer can be achieved by starting with an enantiopure precursor that dictates the stereochemistry of the final product. fishersci.cathermofisher.com

For example, a chiral pool approach can be employed, where a readily available chiral molecule is chemically transformed into the target molecule. Alternatively, a chiral auxiliary can be used to direct the stereochemical outcome of a key reaction step. For instance, a prochiral precursor can be reacted with a chiral auxiliary to form a diastereomeric intermediate. After a stereoselective reaction, the auxiliary is removed to yield the desired (S)-enantiomer.

An example of a stereoselective synthesis could involve the asymmetric hydrogenation of an enamine derived from a prochiral precursor, using a chiral phosphine ligand in conjunction with a rhodium or ruthenium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity for the (S)-enantiomer.

Optimization of Synthetic Conditions

The optimization of synthetic conditions is crucial for developing an efficient, scalable, and cost-effective process for the production of this compound. Key parameters that are typically optimized include:

Catalyst Selection and Loading: For both enzymatic resolutions and asymmetric syntheses, the choice of catalyst (enzyme or metal complex) is paramount. Screening different catalysts and optimizing their loading can significantly impact yield, enantioselectivity, and cost.

Solvent Effects: The reaction solvent can influence the solubility of reactants, the stability and activity of the catalyst, and the stereochemical outcome of the reaction. A range of solvents with varying polarities and properties are often tested to find the optimal medium.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can increase the reaction rate but may negatively affect the stability of the catalyst or the selectivity of the reaction. The reaction time needs to be sufficient for high conversion without leading to the formation of byproducts.

Substrate and Reagent Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the equilibrium position of the reaction. Optimizing these concentrations is important for maximizing throughput and minimizing waste.

pH and Additives: For enzymatic reactions, the pH of the medium is a critical parameter that affects the enzyme's activity and stability. The addition of co-solvents or other additives can also enhance the performance of the synthetic method.

A systematic approach, such as Design of Experiments (DoE), is often employed to efficiently explore the effects of these multiple parameters and their interactions, leading to a robust and optimized synthetic protocol.

Solvent Effects

The choice of solvent is a critical factor in the synthesis of this compound, significantly influencing reaction rates and product purity. Research has shown that C4-C10 monohydric alcohols are effective solvents for the deacylation step in certain synthetic routes. google.com Specifically, n-butanol has been successfully employed as a solvent in a process that yields the final product. google.comchemicalbook.com

The impact of the solvent on the reaction is not limited to solubility and temperature control. In the broader context of chiral amine synthesis, the solvent can dramatically affect the conversion rates. For instance, in some asymmetric hydrogenation reactions, trifluoroethanol (TFE) has been shown to be the only solvent leading to high conversion of the substrate. acs.org This highlights the importance of empirical testing to identify the optimal solvent for a specific synthetic pathway to this compound. The solvent's polarity and ability to stabilize transition states can play a pivotal role in achieving high yields and enantioselectivity.

Table 1: Solvent Selection in the Synthesis of this compound

| Synthetic Step | Recommended Solvents | Rationale |

|---|---|---|

| Deacylation | C4-C10 Monohydric Alcohols (e.g., n-butanol) | Effective for the reaction, as demonstrated in patented synthesis methods. google.comchemicalbook.com |

| Asymmetric Hydrogenation | Trifluoroethanol (TFE) | Can lead to high conversion rates in similar chiral amine syntheses. acs.org |

Temperature and Pressure Considerations

Temperature and pressure are fundamental parameters that must be carefully controlled to ensure the successful synthesis of this compound. The optimal conditions can vary significantly between different stages of the synthesis. For example, in a multi-step synthesis, the acylation reaction may be initiated at a temperature range of 0°C to 55°C and then held at 50°C to 55°C. google.com The subsequent deacylation step might require a much higher temperature, such as 130°C, to proceed efficiently. google.com

In the context of asymmetric hydrogenation, a common method for producing chiral amines, reactions can often be carried out under mild conditions. For example, a pressure of 3 bar of hydrogen gas has been reported as sufficient for certain iridium-catalyzed asymmetric hydrogenations of N-alkyl imines. nih.gov The precise control of temperature and pressure is crucial for maximizing the yield and enantiomeric excess of the final product, while minimizing side reactions and decomposition.

Table 2: Temperature and Pressure Parameters in Synthetic Routes

| Reaction Step | Temperature Range | Pressure | Notes |

|---|---|---|---|

| Acylation | 0°C to 55°C | Atmospheric | Initiation and holding temperatures are critical for reaction progress. google.com |

| Deacylation | Up to 130°C | Atmospheric | Higher temperature required to drive the reaction to completion. google.com |

| Asymmetric Hydrogenation | Varies (often mild) | e.g., 3 bar H2 | Dependent on the specific catalyst and substrate. nih.gov |

Catalyst Loading and Reagent Stoichiometry

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the precise control of catalyst loading and the stoichiometric ratios of reagents. In a patented synthesis, specific molar ratios are outlined for various steps. For the acylation of (R)-1-phenylethylamine, the molar ratio of the amino protecting group reagent to the starting amine is recommended to be between 1:1 and 1.5:1. google.com In a subsequent bromination step, the molar ratio of the brominating reagent to the substrate can range from 0.5:1 to 2:1. google.com

Catalyst loading is another critical parameter, particularly in steps involving transition metal catalysis. For instance, in a coupling reaction utilizing a palladium catalyst, the mass ratio of the catalyst to the reactant is specified to be in the range of 0.005% to 1%. google.com Careful optimization of these parameters is essential to ensure high conversion rates, minimize the consumption of expensive reagents and catalysts, and reduce the formation of by-products.

Table 3: Optimized Catalyst Loading and Reagent Ratios

| Reaction Step | Reagents/Catalyst | Stoichiometric/Loading Ratio | Significance |

|---|---|---|---|

| Acylation | Amino protecting group reagent : (R)-1-phenylethylamine | 1:1 to 1.5:1 (molar) | Ensures complete conversion of the starting material. google.com |

| Bromination | Brominating reagent : Substrate | 0.5:1 to 2:1 (molar) | Controls the extent of bromination and minimizes side products. google.com |

| Coupling Reaction | Palladium catalyst : Reactant | 0.005% to 1% (mass) | Optimizes catalytic activity while minimizing cost. google.com |

Reaction Efficiency and Yield Improvement

Achieving high reaction efficiency and yield is a primary goal in the synthesis of this compound. Various synthetic strategies have been developed to maximize the output of the desired product. One reported method, involving a deacylation step, has been shown to produce the final product with a yield of 80%. google.com Another example from the literature reports a yield of 82%. chemicalbook.com

Table 4: Reported Yields for this compound Synthesis

| Synthetic Method | Reported Yield | Key Features |

|---|---|---|

| Deacylation Route 1 | 80% | Optimized conditions for the final deacylation step. google.com |

| Deacylation Route 2 | 82% | High-efficiency final step leading to the desired product. chemicalbook.com |

| Patented High-Yield Process | High Total Yield | Emphasizes the overall efficiency of the multi-step synthesis. google.com |

Purity and Enantiomeric Excess Control

The therapeutic and chemical applications of this compound necessitate a high degree of both chemical and enantiomeric purity. Control over these parameters is a critical aspect of its synthesis. High-performance liquid chromatography (HPLC) is a key analytical technique used to assess the purity of the final product. Reports indicate that HPLC purity levels of 96.2% and 96.3% have been achieved. google.comchemicalbook.com

Enantiomeric excess (ee) is a measure of the stereochemical purity of a chiral substance. For this compound, it is crucial to minimize the presence of the (S)-enantiomer. Synthesis protocols have been developed that result in a low percentage of the undesired enantiomer, with reported values of 0.7% and 0.8%. google.comchemicalbook.com In the broader field of chiral amine synthesis, enzymatic resolution techniques have been shown to be highly effective in achieving exceptional enantiomeric excess, often exceeding 99% ee. nih.gov The use of chiral stationary phases in HPLC is a standard method for the accurate determination of enantiomeric excess. nih.govmdpi.com

Table 5: Purity and Enantiomeric Excess Data

| Parameter | Achieved Value | Analytical Method |

|---|---|---|

| HPLC Purity | 96.2% - 96.3% | High-Performance Liquid Chromatography google.comchemicalbook.com |

| Undesired Enantiomer | 0.7% - 0.8% | Chiral HPLC google.comchemicalbook.com |

| Potential Enantiomeric Excess (with enzymatic resolution) | >99% ee | Enzymatic Kinetic Resolution nih.gov |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. The synthesis of this compound is no exception, with research focusing on developing more sustainable and environmentally benign methodologies.

Reduced Waste Production

A key aspect of green chemistry is the reduction of waste. A patented synthesis method for this compound is highlighted as having the advantages of producing few by-products and featuring simple post-processing. google.com This is a significant improvement over traditional synthetic routes that may utilize hazardous reagents and generate substantial waste streams. For instance, some older methods for preparing this compound involve high-risk reducing agents and expensive catalysts, leading to high costs and significant waste. google.com

Use of Sustainable Conditions and Reagents

The growing emphasis on green chemistry has spurred the development of sustainable methodologies for the synthesis of chiral amines, including this compound. These approaches aim to minimize environmental impact by utilizing milder reaction conditions, reducing waste, and employing catalysts derived from renewable resources. Biocatalysis, in particular, has emerged as a powerful and eco-friendly alternative to traditional chemical methods.

Enzymes such as transaminases and amine dehydrogenases are at the forefront of this green revolution in chiral amine synthesis. nih.govnih.gov These biocatalysts offer exceptional stereoselectivity, allowing for the production of enantiomerically pure amines under mild temperature and pH conditions in aqueous media. nih.gov This contrasts sharply with many conventional methods that necessitate harsh reagents, extreme temperatures, and organic solvents, often leading to significant waste and safety concerns. rsc.orggoogle.com

Biocatalytic Asymmetric Synthesis

The asymmetric synthesis of this compound from its prochiral ketone precursor, 4'-methylacetophenone, is a key area where biocatalysis has shown immense potential. Two main classes of enzymes are particularly relevant: ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs).

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor. nih.gov For the synthesis of this compound, an (R)-selective ω-transaminase can be employed to directly convert 4'-methylacetophenone into the desired enantiomerically pure amine. A significant advantage of this method is the high enantiomeric excess (ee) that can be achieved, often exceeding 99%. nih.gov The reaction equilibrium can sometimes be unfavorable; however, various strategies have been developed to drive the reaction towards product formation, such as using specific amino donors or removing the ketone byproduct.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. nih.gov This approach is highly atom-economical, generating the chiral amine with water as the primary byproduct. nih.gov A crucial aspect of making this process sustainable is the in-situ regeneration of the expensive nicotinamide cofactor. This is typically achieved by coupling the main reaction with a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which regenerates the cofactor. nih.gov The use of an FDH is particularly advantageous as it utilizes formate, which is converted to carbon dioxide, a non-inhibitory byproduct. nih.gov

The table below summarizes findings from research on the biocatalytic reductive amination of various aromatic ketones, illustrating the effectiveness of this sustainable approach.

| Enzyme | Substrate | Co-enzyme Regeneration System | Conversion (%) | Enantiomeric Excess (ee %) |

| Amine Dehydrogenase (AmDH) | Aromatic and Aliphatic Ketones | Formate Dehydrogenase (FDH) | >99 | >99 (R-configured) |

| Engineered Amine Dehydrogenase (AmDH) | Structurally Diverse Aromatic and Alkyl Ketones | Not specified | High | Essentially quantitative |

| Engineered Amine Dehydrogenase (Ja-AmDH-M33) | Heteroaryl Ketones | Not specified | up to 99 | up to 99 |

The data presented is based on studies of biocatalytic reductive amination of various ketones and is indicative of the potential for the synthesis of this compound.

Enzymatic Kinetic Resolution

Another sustainable approach for obtaining this compound is through the enzymatic kinetic resolution of a racemic mixture of the amine. Lipases are commonly used enzymes for this purpose. nih.gov In this process, the enzyme selectively acylates one enantiomer of the amine, typically the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated and unreacted amines can then be separated. This method can yield products with high enantiomeric purity. nih.gov The use of greener organic solvents like 2-MeTHF in transesterification reactions further enhances the sustainability of this method. nih.gov

Advantages of Sustainable Methodologies

The adoption of sustainable conditions and reagents, particularly biocatalysts, in the synthesis of this compound offers several key advantages over traditional chemical routes:

High Selectivity: Enzymes provide excellent chemo-, regio-, and enantioselectivity, leading to purer products and reducing the need for complex purification steps. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions at or near room temperature and neutral pH, which reduces energy consumption and the need for specialized equipment. nih.gov

Environmental Friendliness: These methods avoid the use of toxic heavy metals and harsh reagents, minimizing the generation of hazardous waste. rsc.org

Atom Economy: Asymmetric synthesis, especially using amine dehydrogenases, is highly atom-economical, maximizing the incorporation of starting materials into the final product. nih.gov

The continuous development of robust and efficient biocatalysts through protein engineering is expected to further enhance the industrial applicability and sustainability of these green synthetic routes for the production of valuable chiral amines like this compound. nih.gov

Stereochemical Investigations and Chiral Recognition

Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (R)-(+)-1-(4-Methylphenyl)ethylamine is crucial for its use as a chiral auxiliary or resolving agent. Several chromatographic and spectroscopic methods are utilized for this purpose, each offering distinct advantages in sensitivity, accuracy, and experimental simplicity.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary and widely adopted technique for the separation and quantification of the enantiomers of 1-(4-Methylphenyl)ethylamine (B1348833). nih.gov This method relies on the differential interaction between the two enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

For chiral primary amines like 1-(4-Methylphenyl)ethylamine, polysaccharide-based CSPs are particularly effective. chromatographyonline.comnih.gov Columns such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® and Chiralpak® series) are commonly employed. chromatographyonline.com The separation is typically achieved in normal-phase mode, using a mobile phase consisting of a hydrocarbon solvent, such as hexane, mixed with an alcohol modifier like isopropanol (B130326) or ethanol (B145695). rjptonline.org To improve peak shape and resolution, a small amount of a basic additive, such as diethylamine, is often incorporated into the mobile phase to minimize undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support. chemicalbook.com

Under optimized conditions, a chromatogram will show two distinct, baseline-resolved peaks corresponding to the (R) and (S) enantiomers. chemicalbook.com The enantiomeric excess (e.e.) can be accurately calculated by integrating the area of each peak. This robust methodology is essential for quality control in both laboratory-scale synthesis and industrial production. nih.gov

Gas chromatography (GC) on a chiral stationary phase is another powerful technique for determining the enantiomeric purity of 1-(4-Methylphenyl)ethylamine. Cyclodextrin derivatives are common chiral selectors used in capillary columns for this purpose. nih.gov A specific method for the direct analysis of 1-(p-tolyl)ethylamine has been detailed using a CP-CHIRASIL-DEX CB chiral column. In this method, the enantiomers are separated using a defined temperature program, resulting in distinct retention times that allow for their quantification. researchgate.net

For many chiral amines, resolution can be enhanced through derivatization prior to GC analysis. researchgate.netmdpi.com Common derivatizing agents include trifluoroacetic anhydride, which converts the amine into a more volatile and less polar trifluoroacetamide (B147638) derivative. researchgate.netmdpi.com This process can lead to improved chromatographic performance and greater separation between the enantiomeric peaks. researchgate.net

Table 1: Chiral GC Analysis Data for 1-(p-tolyl)ethylamine researchgate.net

| Enantiomer | Retention Time (tR) |

|---|---|

| (R)-1-(p-tolyl)ethylamine | 4.1 min |

| (S)-1-(p-tolyl)ethylamine | 4.3 min |

Conditions: CP-CHIRASIL-DEX CB column; Temperature program: 5 min at 100°C, ramp at 3°C/min to 155°C, hold for 5 min, ramp at 20°C/min to 200°C, hold for 5 min.

The coupling of gas chromatography with a mass spectrometer (GC-MS) provides definitive identification of the analyte based on its mass spectrum, confirming that the separated peaks correspond to the compound of interest. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable in-solution method for assessing enantiomeric purity without the need for chromatographic separation. Since the NMR spectra of two enantiomers are identical in an achiral solvent, the use of a chiral solvating agent (CSA) is necessary to induce a chemical shift difference. researchgate.net

The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. researchgate.netgoogle.com These diastereomeric complexes have different magnetic environments, resulting in separate and distinguishable signals in the ¹H NMR spectrum for the respective enantiomers. The enantiomeric excess can then be determined by integrating the well-resolved signals corresponding to specific protons (e.g., the methine or methyl protons) of each enantiomer. researchgate.net

While specific studies applying a CSA to this compound are not detailed, the methodology is well-established for closely related compounds like α-phenylethylamine. For such amines, chiral carboxylic acids have been used as CSAs, inducing chemical shift differences (Δδ) in the range of 0.004–0.086 ppm for the methine proton signals in ¹H NMR spectra, which is sufficient for accurate quantification. This approach provides a rapid and straightforward assessment of enantiomeric composition.

Structural Analysis and Conformation

Understanding the three-dimensional structure and intermolecular interactions of this compound is fundamental to comprehending its role in chiral recognition processes.

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles, and, crucially for a chiral molecule, it can establish the absolute configuration.

The crystal structure of this compound has been determined through X-ray diffraction analysis. researchgate.net Such an analysis unambiguously confirms the (R) configuration at the stereocenter and reveals the preferred conformation of the molecule within the crystal lattice. The data obtained from crystallographic studies are essential for understanding how the molecule packs in the solid state and the nature of the intermolecular forces that govern its crystal structure.

In the solid state, primary amines are potent hydrogen bond donors via their N-H groups. These interactions are fundamental in directing the supramolecular assembly and stabilizing the crystal lattice. mdpi.com In the crystal structure of salts of this compound, hydrogen bonding plays a critical role. nih.govresearchgate.net

Molecular Conformation in Solution and Solid State

The three-dimensional arrangement of this compound is a key determinant of its chemical and physical properties. In the solid state, the molecule's conformation has been elucidated through crystallographic analysis. X-ray diffraction studies reveal a structure stabilized by significant intermolecular forces. chemicalbook.com A crucial interaction identified in the crystal lattice is a hydrogen bond involving the amine group, which plays a vital role in stabilizing the molecular packing. chemicalbook.com This type of hydrogen bonding is a recurring motif observed in the crystal structures of structurally related chiral amines. chemicalbook.com

While the solid-state conformation provides a static picture of the molecule, its structure in solution is more dynamic. In a solvent, the molecule is not fixed in a single conformation but exists as an equilibrium of various conformers due to the rotation around its single bonds. The preferred conformation in solution is influenced by factors such as the polarity of the solvent and potential intermolecular interactions with solvent molecules.

Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to the separation of racemic mixtures. For this compound, these mechanisms are primarily understood through host-guest interactions and the formation of diastereomeric derivatives.

Host-Guest Interactions in Chiral Separations

In the context of chiral separations, such as high-performance liquid chromatography (HPLC), the enantiomers of a racemic compound (the "guests") interact with a chiral stationary phase (the "host"). The separation is achieved because the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral host, and these complexes have different stabilities. mdpi.comresearchgate.net

The forces governing these host-guest interactions are varied and include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. nih.govrsc.org The structure of this compound, with its aromatic p-tolyl group and its primary amine group, allows it to participate in these interactions. The aromatic ring can engage in π-π interactions, while the amine group is a potent hydrogen bond donor and acceptor. rsc.org The differing spatial arrangements of the substituents around the chiral center of the (R)- and (S)-enantiomers lead to variations in the strength and geometry of these interactions with the chiral host, resulting in different retention times and enabling their separation. mdpi.com The effectiveness of this recognition is often dependent on the specific structure of the host, with selectors like cellulose derivatives being commonly used. mdpi.com

Diastereomeric Interactions in Crystallization

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.org This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. rsc.org

The separation process hinges on this solubility difference. rsc.org By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially, while the other remains dissolved in the mother liquor. wikipedia.orgresearchgate.net After separation by filtration, the pure enantiomer of the amine can be recovered by breaking the salt, typically through treatment with a base. wikipedia.org The choice of solvent is critical, as it can significantly influence the relative solubilities of the diastereomeric salts. researchgate.net Furthermore, the incorporation of solvent molecules, such as water, into the crystal lattice can help reinforce the hydrogen-bonding network, further stabilizing the less-soluble salt. rsc.org

The utility of 1-(4-methylphenyl)ethylamine in this context is demonstrated by its selection as a resolving agent for other compounds, such as (±)-1,4-benzodioxane-2-carboxylic acid, due to the significant differences in solubility observed between the diastereomeric salts it forms. researchgate.net

| Parameter | Description |

| Principle | Reaction of a racemic amine with an enantiopure chiral acid to form diastereomeric salts. |

| Basis of Separation | Diastereomers possess different physical properties, primarily solubility. rsc.org |

| Process | The less-soluble diastereomeric salt selectively crystallizes from solution and is separated by filtration. researchgate.net |

| Key Components | Racemic Amine, Chiral Resolving Agent (e.g., tartaric acid, mandelic acid). wikipedia.org |

| Critical Factors | Choice of solvent, temperature, presence of additives (e.g., water). researchgate.netrsc.org |

| Outcome | Isolation of one diastereomer, from which a single enantiomer of the amine is recovered. wikipedia.org |

Applications in Catalysis and Ligand Design

Chiral Ligand Development

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis. (R)-(+)-1-(4-Methylphenyl)ethylamine serves as a readily available chiral building block for constructing these ligands, which can impart chirality to a metal center and control the stereochemical outcome of a reaction.

This chiral amine is frequently employed to synthesize ligands for transition metal complexes, which are pivotal in many catalytic processes. The amine itself can act as a direct ligand or be modified to form more complex chelating structures.

Palladium(II) complexes incorporating chiral amine ligands are significant as intermediates in a variety of catalytic reactions, including cross-coupling and amination reactions. nih.gov While monodentate Pd(II)-amine complexes can be unstable, bis(amine)-Pd(II) complexes have garnered considerable attention for their role as viable intermediates. nih.gov These 16-electron adducts, such as those formed with 1-(4-methylphenyl)ethylamine (B1348833), are often the starting point for catalytic cycles. nih.gov For instance, in cross-coupling reactions, a Pd(II) precatalyst is typically reduced in situ to an active Pd(0) species. This species then undergoes oxidative addition with a substrate, returning to a Pd(II) state, which is a crucial step in the catalytic cycle before reductive elimination regenerates the Pd(0) catalyst and releases the final product. mdpi.com

The coordination of 1-(4-methylphenyl)ethylamine to a Pd(II) center results in complexes with specific geometries. X-ray crystallography studies on the analogous complex trans-dichloridobis[(S)-(-)-1-(4-methylphenyl)ethylamine-κN]palladium(II) reveal a square-planar coordination environment around the central palladium atom. nih.goviucr.orgresearchgate.net The palladium is tetracoordinated by two nitrogen atoms from the two amine ligands and two chloride ligands. nih.goviucr.org

These types of square-planar complexes can exist as geometric isomers: cis, where identical ligands are adjacent, and trans, where they are opposite each other. purdue.edu In the crystallographically characterized palladium complexes with 1-(4-methylphenyl)ethylamine, the ligands are found in a trans arrangement. nih.goviucr.org This configuration places the two bulky organic amine ligands opposite each other, which can be sterically favorable. The geometry is slightly distorted from an ideal square plane. iucr.org

Table 1: Selected Crystallographic Data for trans-Dichloridobis[(S)-(-)-1-(4-methylphenyl)ethylamine-κN]palladium(II) This table presents data for the (S)-enantiomer complex, which provides insight into the coordination geometry applicable to the (R)-enantiomer complex.

| Parameter | Value | Reference |

| Coordination Geometry | Square-planar | nih.goviucr.org |

| Isomer | Trans | nih.goviucr.org |

| Pd1—N1 Bond Length | 2.039 (4) Å | iucr.org |

| Pd1—N2 Bond Length | 2.053 (4) Å | iucr.org |

| Average Pd—Cl Bond Length | 2.298 Å | iucr.org |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org this compound is a precursor for such auxiliaries. For example, it can undergo a Schiff base condensation reaction with an aldehyde, such as 2-pyridinecarboxaldehyde, to form a chiral imine ligand. mdpi.com This new, larger chiral molecule can then be coordinated to a metal center, like Zinc(II), creating a well-defined chiral environment. mdpi.com The chirality originating from the amine is thus transferred to the new complex, which can then direct the stereochemistry of subsequent reactions. mdpi.com

Use of this compound in Transition Metal Complexes

Asymmetric Catalysis

Asymmetric catalysis is a powerful technique for synthesizing enantiomerically enriched compounds, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. nih.gov This approach is highly sought after, particularly in the pharmaceutical industry, where the biological activity of a drug is often specific to a single enantiomer. nih.gov

This compound plays a crucial role in enantioselective transformations primarily by serving as a key component of the chiral catalysts or ligands that facilitate them. chemicalbook.comnih.gov The fundamental principle of asymmetric catalysis involves the transfer of chirality from the catalyst to the substrate. By incorporating this chiral amine into the ligand structure of a metal catalyst, a chiral environment is created around the active site. This environment forces the incoming substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. nih.gov These transformations are essential for producing optically active amines, which are common structural motifs in natural products and medicines. nih.gov

Stereochemical Induction in Catalytic Reactions

Stereochemical induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to a preferential formation of one stereoisomer over another. This compound serves as a powerful tool in this context, primarily by acting as a chiral auxiliary or a precursor to chiral ligands.

As a chiral auxiliary , the amine is temporarily incorporated into a substrate molecule. wikipedia.org Its defined stereochemistry directs the approach of reagents in subsequent reactions, thereby controlling the stereochemical outcome. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved from the molecule and can often be recovered for reuse. This strategy is fundamental in asymmetric synthesis for producing enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.gov

Furthermore, this compound is a critical building block for the synthesis of more complex chiral ligands . These ligands are then coordinated to metal centers to create chiral catalysts. In such metal-catalyzed reactions, the chiral ligand environment around the metal dictates the stereoselectivity, enabling the conversion of achiral starting materials into enantioenriched products with high efficiency. umontreal.ca The amine can also be used as a resolving agent, forming diastereomeric salts with racemic acids, which can then be separated based on their different physical properties.

Biocatalysis and Enzyme Engineering

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral amines. Enzymes, particularly ω-transaminases, are at the forefront of this revolution, offering high selectivity under mild reaction conditions.

ω-Transaminases in Chiral Amine Synthesis

ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, such as a ketone or aldehyde. google.com This capability makes them ideal for the asymmetric synthesis of chiral amines like this compound from their corresponding prochiral ketones (in this case, 4-methylacetophenone).

The reaction mechanism follows a ping-pong-bi-bi kinetic model. The enzyme first reacts with an amine donor (e.g., isopropylamine), transferring the amino group to the PLP cofactor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. The ketone substrate then enters the active site, accepts the amino group from PMP, and is released as the chiral amine product, regenerating the enzyme's PLP cofactor for the next catalytic cycle. google.com The use of ω-TAs is a hallmark of green chemistry, often increasing yield and reducing waste compared to traditional chemical routes. iupac.org

Enzyme Immobilization Techniques for Improved Catalytic Performance

While soluble enzymes are highly effective, their recovery from the reaction mixture for reuse can be challenging and costly, limiting their industrial applicability. rsc.org Enzyme immobilization provides a robust solution by confining the enzyme to a solid support material. This approach offers several key advantages:

Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions such as changes in pH, temperature, or exposure to organic solvents.

Improved Product Recovery: Separation of the biocatalyst simplifies the purification of the final product. rsc.orgrsc.org

Continuous Flow Operation: Immobilized enzymes are well-suited for use in packed-bed reactors for continuous manufacturing processes. nih.gov

Various techniques have been developed for immobilizing ω-transaminases, including covalent attachment to supports like polymer resins or magnetic nanoparticles, entrapment within calcium alginate or hydrogel matrices, and physical adsorption onto solid surfaces. nih.gov

| Immobilization Method | Support Material | Key Advantages | Reference |

|---|---|---|---|

| Covalent Bonding | Polymeric resins, Chitosan beads, Methacrylate beads | Strong attachment prevents leaching; enhances operational stability. | rsc.orgnih.gov |

| Entrapment | Calcium alginate, Hydrogels | Mild conditions preserve enzyme structure; suitable for whole-cell immobilization. | nih.gov |

| Adsorption | Inorganic and organic supports | Simple procedure with no chemical modification of the enzyme. | rsc.org |

| Cross-linking (on magnetic nanoparticles) | PVA-Fe3O4 nanoparticles | High stability, easy magnetic separation for recovery, allows for multiple reuses. | nih.gov |

Directed Evolution and Computational Redesign of Enzymes

Naturally occurring ω-transaminases often exhibit limited activity towards bulky, non-natural substrates (like the precursors to many pharmaceutical intermediates) or may lack the required stability for industrial processes. iupac.org Protein engineering strategies, including directed evolution and computational redesign, are employed to overcome these limitations and tailor enzymes for specific applications.

Directed evolution mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis. These libraries are then screened for mutants with desired improvements, such as higher activity, enhanced stability, or broader substrate scope. For instance, rounds of directed evolution on an (R)-selective transaminase resulted in a variant with a 10.2-fold increase in activity for the synthesis of a sitagliptin (B1680988) analog. mdpi.com

Computational redesign , a rational design approach, uses computer modeling and molecular docking simulations to predict specific mutations that will enhance enzyme function. By analyzing the three-dimensional structure of the enzyme's active site, researchers can identify key amino acid residues that hinder the binding of a bulky substrate. Mutations are then designed to, for example, replace a large amino acid with a smaller one to expand the substrate-binding pocket. This strategy has been successfully used to engineer ω-transaminases to accept and efficiently convert sterically demanding ketones into their corresponding chiral amines with high enantiomeric excess. wikipedia.orgiupac.org

| Engineering Strategy | Target Improvement | Example Outcome | Reference |

|---|---|---|---|

| Directed Evolution (error-prone PCR, combinatorial mutagenesis) | Higher activity and thermostability for sitagliptin analog synthesis | 10.2-fold higher activity and 4-fold improvement in half-life at 45°C. | mdpi.com |

| Computational Redesign & Site-Saturation Mutagenesis | Expand substrate scope for bulky amines | Mutant W58G showed significant activity for bulky amines where the wild-type showed none. | wikipedia.orgiupac.org |

| Structure-Based Engineering (Alanine scanning, combinatorial mutagenesis) | Improved catalytic efficiency toward 1-acetonaphthone | Double-variant V199W/S223P showed an 8.5-fold increase in catalytic efficiency. | nih.gov |

| Semi-Rational Design | Enhanced activity and stability for (S)-TPE synthesis | R411A variant exhibited 2.39 times higher activity and increased thermal stability. |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Investigations

Quantum mechanical methods are used to understand the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (R)-(+)-1-(4-Methylphenyl)ethylamine, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and thermochemical properties. These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule at its lowest energy state.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound No specific data is available in the search results. This table is for illustrative purposes only.

| Parameter | Value |

|---|---|

| C-N Bond Length | Data not available |

| N-H Bond Length | Data not available |

| C-C-N Bond Angle | Data not available |

| Total Energy (Hartree) | Data not available |

Electronic Properties and Reactivity AnalysisThis analysis would focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.nih.govFrom these energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index would be calculated. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound No specific data is available in the search results. This table is for illustrative purposes only.

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Chemical Hardness | Data not available |

| Electronegativity | Data not available |

| Electrophilicity Index | Data not available |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time, providing insights into its conformational landscape and intermolecular interactions.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwjarr.com This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.gov The binding affinity is often estimated as a scoring function, typically in kcal/mol, where a more negative value indicates a more favorable binding interaction. nih.gov

Studies involving compounds structurally related to phenethylamines often explore their interactions with biological targets like monoamine transporters (e.g., dopamine (B1211576) transporter, DAT) or various receptors. nih.gov The goal of these docking simulations is to elucidate the structural basis of molecular recognition, guiding the design of new molecules with improved potency and selectivity. nih.gov

Molecular docking simulations predict the specific interactions between a ligand and the amino acid residues within the binding pocket of a protein. For a chiral amine like this compound, these interactions are critical for its biological activity. The key predicted interactions often include:

Hydrogen Bonding: The primary amine group (-NH2) of the molecule is a potent hydrogen bond donor. chemicalbook.com Docking studies typically show this group forming crucial hydrogen bonds with acceptor residues like aspartate, serine, or threonine in a receptor's active site. wjarr.com

Aromatic Interactions: The 4-methylphenyl (p-tolyl) group can engage in several types of aromatic interactions, including π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and cation-π interactions between the positively charged amine (at physiological pH) and an aromatic ring.

Hydrophobic Interactions: The methyl group on the phenyl ring and the ethyl backbone contribute to hydrophobic (van der Waals) interactions with nonpolar residues in the binding pocket, further stabilizing the ligand-protein complex.

The stereochemistry of the compound is crucial. The (R)-configuration dictates a specific three-dimensional arrangement of these interacting groups, which determines its fit and orientation within a chiral protein binding site.

| Functional Group of Ligand | Potential Interaction Type | Example Interacting Amino Acid Residue |

|---|---|---|

| Amine (-NH2) | Hydrogen Bond, Ionic Bond | Aspartate, Glutamate, Serine |

| Phenyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Methyl Group (on ring) | Hydrophobic (van der Waals) | Leucine, Valine, Isoleucine |

| Ethylamine Backbone | Hydrophobic (van der Waals) | Alanine, Proline |

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a molecule relates to its biological activity. wikipedia.org By systematically modifying a molecule's structure, researchers can determine which chemical groups are responsible for its effects. wikipedia.org Computational docking studies are a powerful tool for predicting SAR. collaborativedrug.com

For this compound, SAR predictions can be made by computationally modeling derivatives and assessing their binding affinity. For instance:

Position of the Methyl Group: Moving the methyl group from the para (4) position to the meta (3) or ortho (2) position on the phenyl ring would likely alter the binding orientation and affinity due to steric and electronic changes.

Nature of the Aromatic Ring: Replacing the phenyl ring with other aromatic systems (e.g., naphthyl, pyridyl) would significantly impact aromatic and hydrophobic interactions.